Cas no 108446-75-9 (3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid)

3-3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid is a synthetic organic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group and a phenyl ring, further functionalized with a prop-2-enoic acid moiety. This structure imparts potential reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the methoxy group enhances electron density, influencing its interaction with biological targets or catalytic systems. Its conjugated double bond system may contribute to UV-visible absorption, useful in analytical applications. The compound’s well-defined structure allows for precise modifications, supporting the development of novel derivatives for medicinal chemistry or material science applications.
3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid structure
108446-75-9 structure
Product Name:3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
CAS No:108446-75-9
MF:C19H16N2O3
MW:320.341944694519
CID:186217
PubChem ID:886557
Update Time:2025-08-02

3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-
    • 3-[3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
    • 3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
    • (2E)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
    • (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoate
    • (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
    • 2-Propenoic acid, 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-, (2E)-
    • 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid
    • (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
    • EN300-833010
    • NSC801405
    • SMSF0019054
    • 108446-75-9
    • 4-FLUORO-2-TRIFLUOROMETHOXY-BENZOICACIDHYDRAZIDE
    • BIM-0003486.P001
    • (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid
    • 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
    • 6241-14-1
    • AKOS000114890
    • 519137-43-0
    • CS-0345096
    • NSC-801405
    • Z2942852768
    • EN300-00794
    • 3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
    • CB05472
    • ({E})-3-[3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enoic acid
    • Inchi: 1S/C19H16N2O3/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(22)23)13-21(20-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)/b12-9+
    • InChI Key: QQLAJYFBOAHMSU-FMIVXFBMSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C(/C=C/C(=O)O)=CN(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 320.11618
  • Monoisotopic Mass: 319.108267
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2
  • XLogP3: 3.5

Experimental Properties

  • Boiling Point: 545°C at 760 mmHg
  • Flash Point: 283.4°C
  • PSA: 64.35
  • LogP: 3.64570

3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Pricemore >>

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3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid Related Literature

Additional information on 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid

Comprehensive Overview of 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid (CAS No. 108446-75-9)

The compound 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid (CAS No. 108446-75-9) is a structurally unique organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its molecular framework combines a pyrazole core with methoxyphenyl and phenyl substituents, linked to a prop-2-enoic acid moiety. This configuration imparts distinct physicochemical properties, making it a subject of interest for drug discovery and functional material design.

Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such heterocyclic compounds. Researchers frequently search for "pyrazole derivatives in medicinal chemistry" or "CAS 108446-75-9 applications," reflecting growing curiosity about its potential. The compound's conjugated double bond system and hydrogen-bonding capacity make it particularly relevant for targeted drug delivery systems and bioactive molecule design.

From a synthetic perspective, 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid exemplifies modern multi-component reaction strategies. Its preparation often involves Knoevenagel condensation or microwave-assisted synthesis – techniques that dominate current "green chemistry" discussions. The 4-methoxyphenyl group contributes to enhanced solubility profiles, addressing a common challenge in "drug-like properties optimization" queries.

In material science applications, this compound's extended π-conjugation attracts attention for organic electronics development. Searches for "pyrazole-based semiconductors" or "photovoltaic materials" frequently intersect with its structural features. The prop-2-enoic acid terminus provides anchoring points for surface modifications, relevant to "molecular self-assembly" research – a trending topic in nanotechnology forums.

Analytical characterization of CAS 108446-75-9 typically employs advanced techniques like 2D-NMR and high-resolution mass spectrometry, aligning with industry demands for "structural elucidation methods." Its chromophoric properties enable sensitive detection in HPLC-UV analyses, answering frequent queries about "analytical method development" for complex organics.

The compound's structure-activity relationships continue to inspire medicinal chemistry investigations, particularly in inflammatory pathway modulation – a hot topic in "next-generation anti-inflammatory agents" searches. Its balanced lipophilicity profile (logP ~3.2) positions it favorably within "BBB permeability" discussions for CNS-targeted therapies.

Emerging applications in bioconjugation chemistry leverage the acrylic acid functionality, addressing popular "click chemistry modifications" inquiries. The pyrazole nitrogen atoms offer additional coordination sites, making 108446-75-9 relevant to "metal-organic framework" (MOF) design trends.

From a regulatory standpoint, proper handling of 3-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic acid requires standard laboratory precautions. Safety data sheets emphasize personal protective equipment use during manipulation – a routine search topic for "chemical safety protocols" in research settings.

Ongoing research explores its potential as a fluorescence probe scaffold, coinciding with increased "bioimaging agents" searches. The electron-donating methoxy group enhances photophysical properties, making it valuable for "intracellular sensing" applications.

In conclusion, CAS 108446-75-9 represents a versatile building block bridging pharmaceutical and materials science domains. Its multifaceted applications continue to evolve, driven by interdisciplinary research and technological advancements in molecular design and characterization methodologies.

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